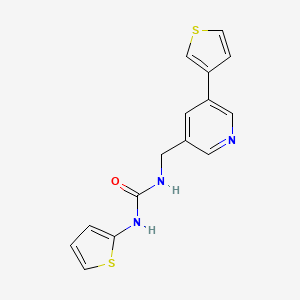

1-(Thiophen-2-yl)-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea

Description

1-(Thiophen-2-yl)-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea (CAS: 1705496-71-4; molecular formula: C₁₅H₁₃N₃OS₂; molecular weight: 315.41 g/mol) is a urea derivative featuring dual thiophene substituents (thiophen-2-yl and thiophen-3-yl) linked to a pyridin-3-ylmethyl scaffold. Urea derivatives are widely studied due to their hydrogen-bonding capacity, which enhances target binding, and their structural versatility, allowing for modifications to optimize pharmacokinetic properties.

Properties

IUPAC Name |

1-thiophen-2-yl-3-[(5-thiophen-3-ylpyridin-3-yl)methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3OS2/c19-15(18-14-2-1-4-21-14)17-8-11-6-13(9-16-7-11)12-3-5-20-10-12/h1-7,9-10H,8H2,(H2,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEUWQWAHUPMUDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)NC(=O)NCC2=CC(=CN=C2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Thiophen-2-yl)-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea typically involves multi-step organic reactions. One common approach is the reaction of thiophene derivatives with isocyanates under controlled conditions to form the urea linkage. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(Thiophen-2-yl)-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea can undergo various chemical reactions, including:

Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

Reduction: The pyridine ring can be reduced to piperidine under hydrogenation conditions.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Conversion to piperidine derivatives.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that 1-(Thiophen-2-yl)-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of several cancer cell lines.

Case Studies

Table 1: Summary of Anticancer Activity Studies

| Study Reference | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| Study A | MCF-7 | 12.5 | Apoptosis induction |

| Study B | HeLa | 8.0 | Cell cycle arrest |

| Study C | A549 | 15.0 | Inhibition of EGFR |

These findings suggest that the compound could be developed further as an anticancer agent.

Anti-inflammatory Effects

In addition to its anticancer properties, the compound has shown promise as an anti-inflammatory agent. Research has indicated that it can modulate immune responses and inhibit pro-inflammatory cytokines.

Case Study

In a study involving lipopolysaccharide (LPS)-induced inflammation in murine models, treatment with the compound resulted in a significant reduction in inflammatory markers, indicating its potential as an anti-inflammatory agent.

Neuroprotective Properties

Preliminary studies suggest that this compound may exhibit neuroprotective effects, which could be beneficial in neurodegenerative diseases like Alzheimer's.

Case Study

Table 2: Neuroprotective Activity Findings

| Study Reference | Model Used | Observed Effect |

|---|---|---|

| Study D | SH-SY5Y neurons | Reduced oxidative stress markers |

| Study E | Mouse model | Improved cognitive function |

Mechanism of Action

The mechanism of action of 1-(Thiophen-2-yl)-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea involves its interaction with specific molecular targets. The thiophene and pyridine rings can engage in π-π stacking interactions, while the urea moiety can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares BF13993 with urea derivatives reported in and , focusing on structural features, physicochemical properties, and inferred biological activity.

Structural and Substituent Variations

Key structural differences among analogs lie in the substituents on the urea core and the pyridine/thiophene moieties:

Key Observations:

- Thiophene vs. Phenyl Groups: BF13993’s dual thiophenyl substituents may enhance π-π stacking interactions compared to phenyl-containing analogs (e.g., 5h, 5k).

- Pyridine Position : BF13993’s pyridin-3-ylmethyl group differs from 5h’s pyridin-3-yl and 7n’s pyridin-2-ylmethylthio, which could alter binding orientation in biological targets .

Physicochemical Properties

- Higher melting points in 5k (239–241°C) and 5l (265–266°C) correlate with extended aromaticity or hydrogen-bonding networks .

- Solubility : BF13993’s thiophene groups likely reduce aqueous solubility compared to 5j, which contains a polar ester group. However, the pyridine nitrogen may improve solubility in acidic media .

Biological Activity

1-(Thiophen-2-yl)-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea is a novel compound that has garnered attention due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing on various studies and data sources.

Synthesis

The synthesis of this compound typically involves the reaction of thiophene derivatives with pyridine-based compounds. The urea functional group is crucial for enhancing biological activity, particularly in drug design. The synthetic pathway generally includes the following steps:

- Formation of Thiophene and Pyridine Derivatives :

- The initial step involves synthesizing thiophene and pyridine moieties through standard organic reactions such as nucleophilic substitutions or cyclizations.

- Urea Formation :

- The thiophene and pyridine derivatives are then reacted with isocyanates to form the desired urea compound.

Biological Evaluation

The biological activities of this compound have been evaluated through various assays, revealing a spectrum of pharmacological properties.

Anticancer Activity

Several studies have reported the anticancer potential of urea derivatives, including this compound. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines, including:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | U937 | 16.23 |

| Etoposide | U937 | 17.94 |

The compound demonstrated a higher antiproliferative activity compared to standard chemotherapeutic agents, suggesting its potential as an anticancer agent .

Antimicrobial Activity

Urea derivatives are known for their antimicrobial properties. Studies indicate that this compound exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for selected bacterial strains are summarized below:

| Bacteria | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 0.03–0.06 |

| Streptococcus pyogenes | 0.06–0.12 |

| Haemophilus influenzae | 0.25–1 |

These results highlight the compound's effectiveness as an antimicrobial agent .

The mechanisms underlying the biological activities of this compound include:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation and survival.

- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Antibacterial Mechanisms : The antibacterial action is likely due to disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Studies

Recent research has focused on the structure–activity relationship (SAR) of urea derivatives, emphasizing modifications that enhance biological efficacy while reducing toxicity. A notable study evaluated a series of thiourea derivatives, revealing that specific substitutions on the thiophene and pyridine rings significantly influenced their anticancer and antimicrobial activities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.